5-fluoro-4-methyl-1H-indazole
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Overview
Description
5-Fluoro-4-methyl-1H-indazole is a chemical compound with the linear formula C8H7FN2 . It has a molecular weight of 150.16 . It is a solid substance that is stored in dry conditions at room temperature .
Synthesis Analysis
The synthesis of indazole derivatives, including 5-fluoro-4-methyl-1H-indazole, has been a topic of interest in recent years . One of the strategies includes transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent . A specific method involves the use of Pt single atoms anchored on defect-rich CeO2 nanorods (Pt1/CeO2), in conjunction with the alcoholysis of ammonia borane, to promote exceptionally E-selective hydrogenation of α-diazoesters .
Molecular Structure Analysis
The molecular structure of 5-fluoro-4-methyl-1H-indazole is characterized by a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI code for this compound is 1S/C8H7FN2/c1-5-6-4-10-11-8(6)3-2-7(5)9/h2-4H,1H3,(H,10,11) .
Chemical Reactions Analysis
Indazoles, including 5-fluoro-4-methyl-1H-indazole, are important building blocks for the preparation of countless other N-containing biologically active molecules . The reactions of indazoles are influenced by their tautomerism, which greatly affects their synthesis, reactivity, and even their biological properties .
Physical And Chemical Properties Analysis
5-Fluoro-4-methyl-1H-indazole is a solid substance . It is stored in dry conditions at room temperature . The compound has a molecular weight of 150.16 .
Scientific Research Applications
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Pharmaceutical Research
- Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . They display a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .
- For example, 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, with a mean GI50 of 1.90 μM, being very effective against colon and melanoma cell lines .
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Synthetic Chemistry
- Indazoles are synthesized using various strategies, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst .
- A Cu (OAc)2-catalyzed facile synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .
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Solar Energy Research
- Indazole is a highly conjugated molecule which expands its applications to dye-sensitized solar cells (DSSCs) .
- Owing to the pyrazole moiety, 4-fluoro-1H-indazole can coordinate to metal center (such as Ir, Ln and Eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process .
Safety And Hazards
5-Fluoro-4-methyl-1H-indazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Future Directions
Indazole derivatives, including 5-fluoro-4-methyl-1H-indazole, have been the subject of extensive research due to their wide range of pharmacological activities . Future research will likely focus on developing more efficient synthesis methods and exploring new biological activities of these compounds .
properties
IUPAC Name |
5-fluoro-4-methyl-1H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-6-4-10-11-8(6)3-2-7(5)9/h2-4H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDVHNBGTTXLCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=NN2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670343 |
Source
|
Record name | 5-Fluoro-4-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-4-methyl-1H-indazole | |
CAS RN |
105391-69-3 |
Source
|
Record name | 5-Fluoro-4-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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